3,3,3-Trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid
Description
This compound features a propanoic acid backbone with a trifluoroacetyl-protected amino group and a trifluoromethyl group at the 2-position.
Properties
IUPAC Name |
3,3,3-trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F6NO3/c1-4(3(15)16,6(10,11)12)13-2(14)5(7,8)9/h1H3,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIZFFIAUNQIMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)(C(F)(F)F)NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F6NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,2,2-trifluoroacetic acid and 2-methyl-2-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid.
Intermediate Formation: The intermediate trifluoroacetyl chloride is formed by reacting 2,2,2-trifluoroacetic acid with thionyl chloride.
Amide Formation: The final step involves the reaction of the intermediate with 2-methyl-2-propanolamine to form the desired compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of automated systems and real-time monitoring can optimize the reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl groups to less fluorinated species.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like ammonia (NH₃) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Trifluoromethyl carboxylic acids.
Reduction Products: Less fluorinated derivatives.
Substitution Products: Amides or other substituted derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical studies, aiding in the investigation of enzyme mechanisms and metabolic pathways. Medicine: Industry: It is utilized in the production of specialty chemicals and materials, including fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 3,3,3-trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound's stability and lipophilicity, allowing it to penetrate biological membranes more effectively. The amide group can participate in hydrogen bonding and other interactions, influencing its binding affinity to target molecules.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences among analogs:
Physicochemical Properties
- Lipophilicity: The target compound’s dual trifluoromethyl and trifluoroacetyl groups confer higher logP compared to hydroxylated analogs (e.g., 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid) .
- Acidity: The trifluoroacetyl group lowers the pKa of the amino group, enhancing solubility in physiological pH ranges relative to unprotected amines .
- Stability: Trifluoroacetyl protection reduces susceptibility to oxidative metabolism, as seen in analogs like 3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid .
Pharmacological Activity
- GPCR Targeting: Analogs like 3-(4-fluorophenyl)-3-[(trifluoroacetyl)amino]propanoic acid show affinity for GPCRs due to fluorine-enhanced hydrophobic interactions .
- Enzyme Inhibition : Trifluoroacetylated compounds may inhibit acetylcholinesterase or proteases, as suggested by structural similarity to fluorinated phenylalanine derivatives .
Q & A
Q. What strategies mitigate inconsistencies in spectroscopic data across studies?
- Methodology : Standardize sample preparation (e.g., deuterated solvent grade, concentration). Use internal references (e.g., TMS for NMR) and validate against certified standards. Collaborative inter-laboratory studies can resolve instrument-specific biases .
Experimental Design Considerations
Q. What storage conditions ensure the compound’s long-term stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
